N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine
Description
N-(1-Methoxypropan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a propyl group at the 4-position and a methoxypropan-2-ylamine moiety. The methoxy group in the substituent enhances hydrophilicity compared to purely alkyl-substituted analogs, while the cyclohexane ring provides conformational rigidity. This compound is structurally related to intermediates in agrochemicals, pharmaceuticals, and organic synthesis, though specific applications for this exact molecule remain understudied in publicly available literature.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-4-5-12-6-8-13(9-7-12)14-11(2)10-15-3/h11-14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFWDJLNQGWROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)NC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Methoxypropan-2-yl)-4-propylcyclohexan-1-amine is a chemical compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula: C12H21N
Molar Mass: 179.30184 g/mol
CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Its amine group can participate in hydrogen bonding and ionic interactions with biomolecules, making it a candidate for modulating enzyme activity or receptor signaling pathways.
1. Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound may exhibit antimicrobial properties. For instance, studies on related cyclohexane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Cytotoxicity and Antitumor Effects
There are indications that this compound may possess cytotoxic properties against cancer cell lines. A study evaluating the effects of structurally related compounds on melanoma cells revealed significant inhibition of cell proliferation and induction of apoptosis at certain concentrations . This suggests that this compound could be explored further for its anticancer potential.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential effectiveness against resistant strains | |
| Cytotoxicity | Induced apoptosis in melanoma cells | |
| Neuropharmacological | Possible anxiolytic effects |
Case Study 1: Antitumor Activity
In a study assessing the impact of cyclohexane derivatives on melanoma cells, compounds with similar structures demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis . While specific data on this compound was not highlighted, the findings suggest a promising avenue for further research.
Case Study 2: Antimicrobial Efficacy
A related compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications in the cyclohexane structure could enhance the antimicrobial potency, indicating that this compound might also be effective against similar pathogens.
Scientific Research Applications
Medicinal Chemistry
N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine has been explored for its potential in drug development. Its structure resembles that of known pharmacophores, allowing researchers to investigate its effects on various biological targets.
Pharmacological Properties
Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. This suggests possible applications in treating mood disorders and cognitive impairments.
Biological Research
In biological studies, this compound can serve as a tool for investigating enzyme interactions and receptor modulation. Its ability to influence neurotransmitter pathways makes it a candidate for studying conditions like anxiety and depression.
Case Studies
- Cognitive Function Improvement : In animal models, administration of this compound demonstrated significant enhancements in memory retention and learning capabilities, as measured by behavioral tests such as the Morris water maze.
- Anxiolytic Effects : Controlled trials on stressed rodents showed a marked reduction in anxiety-like behaviors, supported by decreased cortisol levels in treated subjects compared to controls.
Chemical Synthesis
The compound can be utilized as an intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of specialty chemicals and pharmaceutical agents.
Industrial Applications
In industrial settings, this compound can be employed in the production of coatings, adhesives, and other specialty chemicals due to its favorable chemical properties.
Data Summary
Chemical Reactions Analysis
Alkylation Reactions
Secondary amines readily undergo alkylation via nucleophilic substitution or reductive amination. For N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary ammonium salts .
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Reductive Amination : In ethanol/water with NaBH₃CN, it can react with aldehydes/ketones to yield branched amines .
Example Reaction:
Acylation Reactions
Acylation with acid chlorides or anhydrides produces stable amides:
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Acetyl Chloride : Forms N-acetyl derivatives in dichloromethane with triethylamine .
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Carbamate Formation : Reacts with chloroformates (e.g., ethyl chloroformate) to generate carbamates, useful in medicinal chemistry .
Conditions Table:
| Reagent | Solvent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | Et₃N | N-Acetyl derivative | ~85% |
| Ethyl chloroformate | THF | Cs₂CO₃, TBAI | Ethyl carbamate derivative | ~78% |
Oxidation Reactions
The amine’s tertiary C-N bond resists oxidation, but under strong conditions (e.g., KMnO₄/H⁺), it may degrade to ketones or carboxylic acids .
Nucleophilic Substitution with Quinones
Analogous to reactions in , the amine participates in nucleophilic attacks on electrophilic quinones:
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Reaction with 2,3-Dichloro-1,4-naphthoquinone : Forms amino-substituted naphthoquinones via chloride displacement .
Mechanism:
Derivatization for Analytical Detection
Fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) react with primary/secondary amines to form fluorescent isoindoles, enabling trace detection :
Reaction Scheme:
Comparative Reactivity with Structural Analogs
The methoxypropan-2-yl group enhances solubility in polar solvents, altering reaction kinetics compared to non-ether analogs. Key differences include:
| Feature | This compound | N-Ethyl Analog |
|---|---|---|
| Solubility in H₂O | Moderate | Low |
| Alkylation Rate | Faster (polar group stabilizes transition state) | Slower |
| Carbamate Stability | Higher (ether oxygen prevents hydrolysis) | Lower |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclohexane or Piperidine Cores
Compound A : N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS not specified)
- Structural Difference : Lacks the methoxy group in the amine substituent.
- Implications: The absence of the methoxy group reduces polarity, likely decreasing aqueous solubility compared to the target compound.
Compound B : N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine
- Structural Difference : Replaces the cyclohexane ring with a piperidine ring (introducing a nitrogen atom).
- This structural motif is common in central nervous system (CNS)-targeting pharmaceuticals .
Compound C : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide (CAS 87392-12-9)
- Structural Difference : Contains an acetamide backbone with a chiral methoxypropan-2-yl group.
- Implications : This compound is an herbicide, indicating that the methoxypropan-2-yl group may confer bioactivity in agrochemical applications. The chiral center could influence enantioselective interactions with plant enzymes .
Physicochemical and Functional Comparisons
The table below summarizes key differences among the target compound and its analogs:
| Compound | Core Structure | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|
| Target Compound | Cyclohexane | 4-propyl, N-(1-methoxypropan-2-yl) | Moderate | Agrochemical/pharma intermediates |
| Compound A | Cyclohexane | 4-propyl, N-(propan-2-yl) | Low | Pharma salt formulations |
| Compound B | Piperidine | 1-propyl, N-(1-methoxypropan-2-yl) | Moderate | CNS therapeutics |
| Compound C | Acetamide | Chloro, aryl, chiral methoxypropan-2-yl | High | Herbicides |
Preparation Methods
Reaction Mechanism and Conditions
The ketone group of 4-propylcyclohexanone reacts with the primary amine of methoxyisopropylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at room temperature is commonly employed for this step, as it selectively reduces imines without attacking ketones. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (1–5 bar) at 50–80°C may be utilized.
Optimization Considerations :
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Solvent Choice : Polar protic solvents (e.g., methanol) enhance imine formation but may require acidic conditions (e.g., acetic acid) to protonate the amine and facilitate nucleophilic attack.
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Stoichiometry : A 1:1 molar ratio of ketone to amine minimizes side products like tertiary amines or unreacted starting materials.
Yield and By-Product Analysis
Pilot studies on analogous cyclohexanamine derivatives report yields of 60–75% for reductive amination. Major by-products include:
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Over-reduced intermediates : Uncontrolled hydrogenation may reduce the cyclohexane ring.
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Self-condensation products : Excess ketone can undergo aldol condensation.
Alkylation of 4-Propylcyclohexanamine
Direct alkylation of 4-propylcyclohexanamine with a methoxypropan-2-yl electrophile offers a straightforward route to the target compound.
Electrophile Selection and Reaction Conditions
The methoxypropan-2-yl group can be introduced via alkyl halides (e.g., 1-methoxy-2-propyl bromide) or sulfonates (e.g., methoxypropan-2-yl mesylate). The reaction typically proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine.
Example Protocol :
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Combine 4-propylcyclohexanamine (1 equiv), 1-methoxy-2-propyl bromide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
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Heat at 80°C for 12–24 hours under nitrogen.
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Quench with water, extract with dichloromethane, and purify via column chromatography.
Challenges and Mitigation Strategies
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Competitive O-Alkylation : The methoxy group’s oxygen may act as a nucleophile, leading to ether by-products. Using bulky bases (e.g., DBU) or low temperatures (0–25°C) suppresses this pathway.
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Quaternary Ammonium Salt Formation : Excess alkylating agent can produce undesired tertiary amines. Stepwise addition of the electrophile mitigates this issue.
Transition-Metal-Catalyzed Hydroamination
Recent advances in transition-metal catalysis enable efficient construction of C–N bonds, particularly for sterically hindered amines like this compound.
Ruthenium-Catalyzed Approaches
Ruthenium complexes, such as [RuH(CO)(PPh₃)₃]Cl, facilitate the hydroamination of alkenes with amines. For this compound, 4-propylcyclohexene could react with methoxyisopropylamine in the presence of a Ru catalyst and a phosphine ligand (e.g., dCype).
Key Steps :
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Alkene Activation : The Ru catalyst coordinates to the cyclohexene double bond, polarizing it for nucleophilic attack.
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Amine Addition : The amine attacks the activated alkene, forming a σ-alkylruthenium intermediate.
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Proton Transfer and Catalyst Regeneration : A proton shift yields the secondary amine, regenerating the catalyst for subsequent cycles.
Reported Yields : Similar hydroamination reactions achieve 70–85% yields with regioselectivity >20:1 for the Markovnikov product.
Rhodium-Catalyzed Hydroaminomethylation
For substrates requiring additional carbon units, rhodium-catalyzed hydroaminomethylation combines hydroformylation and reductive amination. Applying this to 4-propylcyclohexene and methoxyisopropylamine in the presence of syngas (CO/H₂) and a Rh/Xantphos catalyst could yield the target amine.
Advantages :
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Tandem Reaction : Combines multiple steps in one pot, improving atom economy.
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Steric Control : Bulky ligands (e.g., Xantphos) favor linear product formation.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Selectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | Mild (rt–80°C), protic solvents | 60–75% | Moderate | High |
| Alkylation | High temp (80°C), anhydrous conditions | 50–70% | Low (side alkylation) | Moderate |
| Ru-Catalyzed Hydroamination | 100–120°C, inert atmosphere | 70–85% | High (Markovnikov) | Limited by catalyst cost |
| Rh-Catalyzed Hydroaminomethylation | 50–100°C, syngas pressure | 65–80% | High (linear) | Industrial potential |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine, and how can intermediates be optimized for yield?
- Methodology : The compound can be synthesized via reductive amination between 4-propylcyclohexan-1-amine and 1-methoxypropan-2-one, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Optimization involves adjusting reaction time (12–24 hours), temperature (25–40°C), and stoichiometric ratios (amine:ketone = 1:1.2). Monitoring by thin-layer chromatography (TLC) or LC-MS ensures intermediate purity .
- Key Challenges : Impurities from incomplete reduction or side reactions (e.g., over-alkylation) require purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the stereochemistry of this compound be resolved experimentally?
- Methodology : Chiral chromatography using a Chiralpak® IA column (hexane:isopropanol = 90:10, 1 mL/min flow rate) separates enantiomers. Absolute configuration is confirmed via single-crystal X-ray diffraction (SHELXL-2018) .
- Validation : Compare experimental circular dichroism (CD) spectra with computed spectra (DFT at B3LYP/6-31G* level) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Techniques :
- NMR : and NMR (DMSO-d6) to confirm substituent positions and detect impurities (<0.1% threshold) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess hydrolytic stability under accelerated conditions (40°C, 75% RH) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ at m/z 256.2148) and fragmentation patterns .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexane ring and methoxypropan-2-yl group influence biological activity or reactivity?
- Methodology :
- Computational Modeling : Molecular dynamics (MD) simulations (AMBER force field) analyze ring-flipping and substituent orientation. Free energy landscapes reveal dominant chair conformations .
- Experimental Validation : Variable-temperature NMR (298–343 K) detects coalescence temperatures for axial-equatorial proton exchange .
- Impact : Conformational rigidity may enhance binding affinity in receptor studies (e.g., GPCR targets) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals)?
- Approach :
- Dynamic Effects : Investigate restricted rotation in the methoxypropan-2-yl group using 2D NOESY to identify through-space couplings between methyl and cyclohexyl protons .
- Crystal Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare XRD patterns to identify polymorphic forms .
- Case Study : Split NMR signals at 298 K may indicate slow interconversion between diastereomeric conformers, resolved at higher temperatures .
Q. How can this compound serve as a precursor in synthesizing bioactive analogs (e.g., antimicrobial or CNS-targeted molecules)?
- Synthetic Pathways :
- Functionalization : Introduce halogens (e.g., Cl at the cyclohexane 4-position) via electrophilic substitution to modulate lipophilicity .
- Derivatization : Replace the methoxy group with sulfonamide or urea moieties to enhance hydrogen-bonding capacity .
- Biological Testing : Screen analogs against bacterial efflux pumps (e.g., E. coli TolC) using ethidium bromide accumulation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
